4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)-
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Overview
Description
4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- can be achieved through several methods. One common approach involves the aromatic nucleophilic substitution of halogenated pyrimidines with aniline derivatives under microwave conditions. This method significantly reduces reaction times compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous in industrial settings due to its efficiency and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aniline derivatives and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various anilinopyrimidine derivatives .
Scientific Research Applications
4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential bioactivity and is studied for its effects on biological systems.
Industry: It is used in the development of fungicides and pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Anilinopyrimidines: These compounds share a similar pyrimidine core and are synthesized using similar methods.
Pyrimidinamine Derivatives: These derivatives, such as those containing pyridin-2-yloxy moieties, exhibit similar biological activities and are used in agricultural applications.
Uniqueness
4-Pyrimidinamine, 6-chloro-2-(phenylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a kinase inhibitor and its use in the development of bioactive compounds highlight its significance in scientific research .
Properties
CAS No. |
284681-92-1 |
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Molecular Formula |
C10H8ClN3O2S |
Molecular Weight |
269.71 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-6-chloropyrimidin-4-amine |
InChI |
InChI=1S/C10H8ClN3O2S/c11-8-6-9(12)14-10(13-8)17(15,16)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
InChI Key |
MCPVNFXIJXGRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC(=CC(=N2)Cl)N |
Origin of Product |
United States |
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